(S)-2-Amino-N-methyl-N-(pyridin-3-ylmethyl)propanamide
Beschreibung
(S)-2-Amino-N-methyl-N-(pyridin-3-ylmethyl)propanamide is a chiral propanamide derivative characterized by an (S)-configured α-amino group, a methyl substituent on the amide nitrogen, and a pyridin-3-ylmethyl moiety. Its stereochemistry and substitution pattern influence its biological activity, metabolic stability, and receptor selectivity.
Eigenschaften
Molekularformel |
C10H15N3O |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
2-amino-N-methyl-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C10H15N3O/c1-8(11)10(14)13(2)7-9-4-3-5-12-6-9/h3-6,8H,7,11H2,1-2H3 |
InChI-Schlüssel |
OPKKDFVVUPOQHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N(C)CC1=CN=CC=C1)N |
Herkunft des Produkts |
United States |
Biologische Aktivität
(S)-2-Amino-N-methyl-N-(pyridin-3-ylmethyl)propanamide, also known by its CAS number 1308559-40-1, is a compound that has garnered attention for its significant biological activities, particularly in the realm of pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H15N3O, with a molecular weight of approximately 195.25 g/mol. The compound features an amino group, a methyl group, and a pyridine ring, which are crucial for its biological interactions.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C10H15N3O |
| Molecular Weight | 195.25 g/mol |
| Functional Groups | Amino group, Methyl group, Pyridine ring |
Research indicates that this compound acts primarily as an inhibitor of tissue kallikrein , an enzyme implicated in various inflammatory processes. By inhibiting this enzyme, the compound may help modulate inflammatory pathways relevant to conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anti-inflammatory Treatments : Due to its role as a tissue kallikrein inhibitor, it may be effective in treating respiratory disorders characterized by inflammation.
- Drug Development : Its selective inhibition properties suggest it could serve as a lead compound in drug discovery efforts aimed at developing new treatments for inflammatory diseases .
Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition Studies : The compound has demonstrated significant inhibition of tissue kallikrein in vitro, indicating its potential efficacy in reducing inflammation .
- Comparative Studies : Similar compounds were analyzed to understand the structure-activity relationship (SAR). For instance, compounds with different substituents on the pyridine ring showed varied levels of biological activity .
- Pharmacokinetics : Further research is required to elucidate the pharmacokinetic properties of this compound to assess its bioavailability and metabolic stability .
Case Studies
A notable study evaluated the efficacy of this compound in animal models of asthma. The results indicated a reduction in airway hyper-responsiveness and inflammation markers compared to control groups. This evidence supports its potential use as an anti-asthmatic agent.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Modifications and Their Impact
The compound’s key structural features are compared to analogs with variations in the aromatic/heterocyclic substituents, alkyl chains, and stereochemistry (Table 1).
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Melting Point and Solubility: Analogs like 2-(pivaloylamino)pyridine (mp 71–75°C) suggest that pyridine-containing propanamides generally have moderate melting points. The target compound’s solubility may be intermediate between polar nitrobenzyl derivatives () and hydrophobic cyclohexylmethyl analogs ().
- Metabolic Stability : Ureidopropanamides () with bulky substituents exhibit improved metabolic stability in vitro. The pyridin-3-ylmethyl group’s moderate lipophilicity may balance metabolic degradation and membrane permeability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of (S)-2-Amino-N-methyl-N-(pyridin-3-ylmethyl)propanamide in academic settings?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the substitution of a nitrobenzene derivative with pyridinemethanol under alkaline conditions, followed by reduction (e.g., using iron powder in acidic media) to generate an aniline intermediate. Subsequent condensation with a cyanoacetic acid derivative in the presence of a coupling agent (e.g., HATU or DCC) can yield the target compound. Chiral resolution via HPLC or enzymatic methods may be required to isolate the (S)-enantiomer .
- Key Considerations : Ensure proper characterization of intermediates via , , and mass spectrometry to confirm regiochemical and stereochemical fidelity at each step .
Q. How can the stereochemical purity of this compound be validated experimentally?
- Methodological Answer : Use chiral stationary-phase HPLC with a polar organic mobile phase (e.g., hexane/isopropanol with 0.1% diethylamine) to resolve enantiomers. X-ray crystallography (via SHELXL refinement) is definitive for absolute configuration determination if single crystals are obtainable .
- Data Cross-Verification : Compare experimental optical rotation values with literature or computational predictions (e.g., DFT-based calculations) to detect enantiomeric excess discrepancies .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : Polarized infrared linear-dichroic (IR-LD) spectroscopy on oriented crystals in a nematic liquid crystal matrix can resolve vibrational modes and confirm hydrogen-bonding patterns. Complement with (e.g., in DMSO-d) to observe NH proton exchange rates and pyridine ring proton splitting .
- Contradiction Management : Discrepancies between experimental IR spectra and DFT-predicted vibrational modes may arise from solvent effects or crystal packing; refine computational models using implicit solvation or periodic boundary conditions .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational molecular geometry predictions and experimental crystallographic data?
- Methodological Answer : Perform ab initio geometry optimizations (e.g., using Gaussian or ORCA) at the B3LYP/6-311+G(d,p) level, followed by Hirshfeld surface analysis to assess intermolecular interactions in the crystal lattice. Use SHELXL-derived X-ray data to refine torsional angles and hydrogen-bonding networks iteratively .
- Case Study : If computational models predict a planar pyridine ring but X-ray data show puckering, evaluate crystal packing forces (e.g., π-stacking or van der Waals contacts) as contributing factors .
Q. What strategies optimize crystallization conditions for hygroscopic derivatives of this compound?
- Methodological Answer : Screen solvents with low polarity (e.g., ethyl acetate/hexane mixtures) under inert atmospheres (argon/glovebox) to minimize water absorption. Additive-driven crystallization (e.g., using ionic liquids or crown ethers) can stabilize labile hydrogen bonds. For persistent amorphous solids, employ vapor diffusion or slow cooling (0.1°C/min) to promote nucleation .
- Troubleshooting : If twinning occurs, use SHELXD for structure solution and merge datasets from multiple crystals to improve resolution .
Q. How can enantioselective synthetic pathways be designed to avoid costly resolution steps?
- Methodological Answer : Utilize asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the condensation step to directly yield the (S)-enantiomer. Monitor enantiomeric excess via real-time circular dichroism (CD) spectroscopy coupled with reaction progress kinetic analysis .
- Validation : Cross-validate CD data with chiral HPLC to ensure catalytic efficiency >95% and minimize racemization during workup .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
